

# In-Depth Technical Guide: Solvent Orange 14 (C<sub>22</sub>H<sub>17</sub>N<sub>5</sub>)

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## Compound of Interest

Compound Name: Solvent orange 14

Cat. No.: B1401462

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## Introduction

**Solvent Orange 14**, a synthetic azo dye, is recognized by its vibrant orange-red hue. Chemically classified as a diazo compound, its molecular formula is C<sub>22</sub>H<sub>17</sub>N<sub>5</sub>. This technical guide provides a comprehensive overview of the chemical and physical properties of **Solvent Orange 14**, its synthesis, and its mechanism of action as a colorant. The information is curated for researchers and professionals in chemistry and materials science.

## Chemical and Physical Data

A summary of the key identifiers and physicochemical properties of **Solvent Orange 14** is presented in the tables below for easy reference and comparison.

Table 1: Chemical Identification of **Solvent Orange 14**

Identifier	Value
Molecular Formula	C22H17N5[1][2]
IUPAC Name	4-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-1-amine
CAS Number	6368-70-3[1][2]
C.I. Number	26020[2]
Molecular Weight	351.40 g/mol
Synonyms	Calco Oil Orange 7078V, Organol Dark Red, Victosol Orange

Table 2: Physicochemical Properties of **Solvent Orange 14**

Property	Value
Physical State	Dark red-orange powder
Melting Point	Not available
Solubility	Insoluble in water; Soluble in ethanol, acetone, and benzene
Density	Not available

Table 3: Spectroscopic Data for **Solvent Orange 14**

Spectroscopic Technique	Characteristic Data
UV-Vis ( $\lambda_{\text{max}}$ )	Data not available
Infrared (IR)	Data not available
$^1\text{H}$ -NMR	Data not available
$^{13}\text{C}$ -NMR	Data not available

Note: Specific experimental spectroscopic data for **Solvent Orange 14** were not found in the available search results. The characterization of azo dyes typically involves these techniques.

## Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of azo dyes, which can be adapted for **Solvent Orange 14**.

### Synthesis of Solvent Orange 14

The synthesis of **Solvent Orange 14** is achieved through a two-step process: diazotization of an aromatic amine followed by an azo coupling reaction.

#### 1. Diazotization of 4-(Phenyldiazenyl)benzenamine:

- Reagents: 4-(Phenyldiazenyl)benzenamine, hydrochloric acid, sodium nitrite, water, ice.
- Procedure:
  - Dissolve a molar equivalent of 4-(phenyldiazenyl)benzenamine in an aqueous solution of hydrochloric acid.
  - Cool the solution to 0-5 °C in an ice bath with constant stirring.
  - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C to ensure the stability of the diazonium salt.
  - Continue stirring for a short period after the addition is complete to ensure the full conversion to the diazonium salt.

#### 2. Azo Coupling with Naphthalen-1-amine:

- Reagents: The prepared diazonium salt solution, naphthalen-1-amine, a suitable solvent (e.g., ethanol or water).
- Procedure:
  - Dissolve a molar equivalent of naphthalen-1-amine in a suitable solvent.

- Cool the solution in an ice bath.
- Slowly add the cold diazonium salt solution to the naphthalen-1-amine solution with vigorous stirring.
- The coupling reaction will proceed, leading to the formation of the dark red-orange precipitate of **Solvent Orange 14**.
- After the reaction is complete, the solid product can be collected by filtration, washed with cold water to remove any unreacted starting materials and salts, and then dried.

## Characterization Protocols

### 1. Ultraviolet-Visible (UV-Vis) Spectroscopy:

- Objective: To determine the maximum absorption wavelength ( $\lambda_{\text{max}}$ ) of the dye.
- Procedure:
  - Prepare a dilute solution of **Solvent Orange 14** in a suitable solvent (e.g., ethanol).
  - Record the UV-Vis spectrum over a wavelength range of approximately 200-800 nm using a spectrophotometer.
  - Identify the wavelength at which the maximum absorbance occurs.

### 2. Fourier-Transform Infrared (FTIR) Spectroscopy:

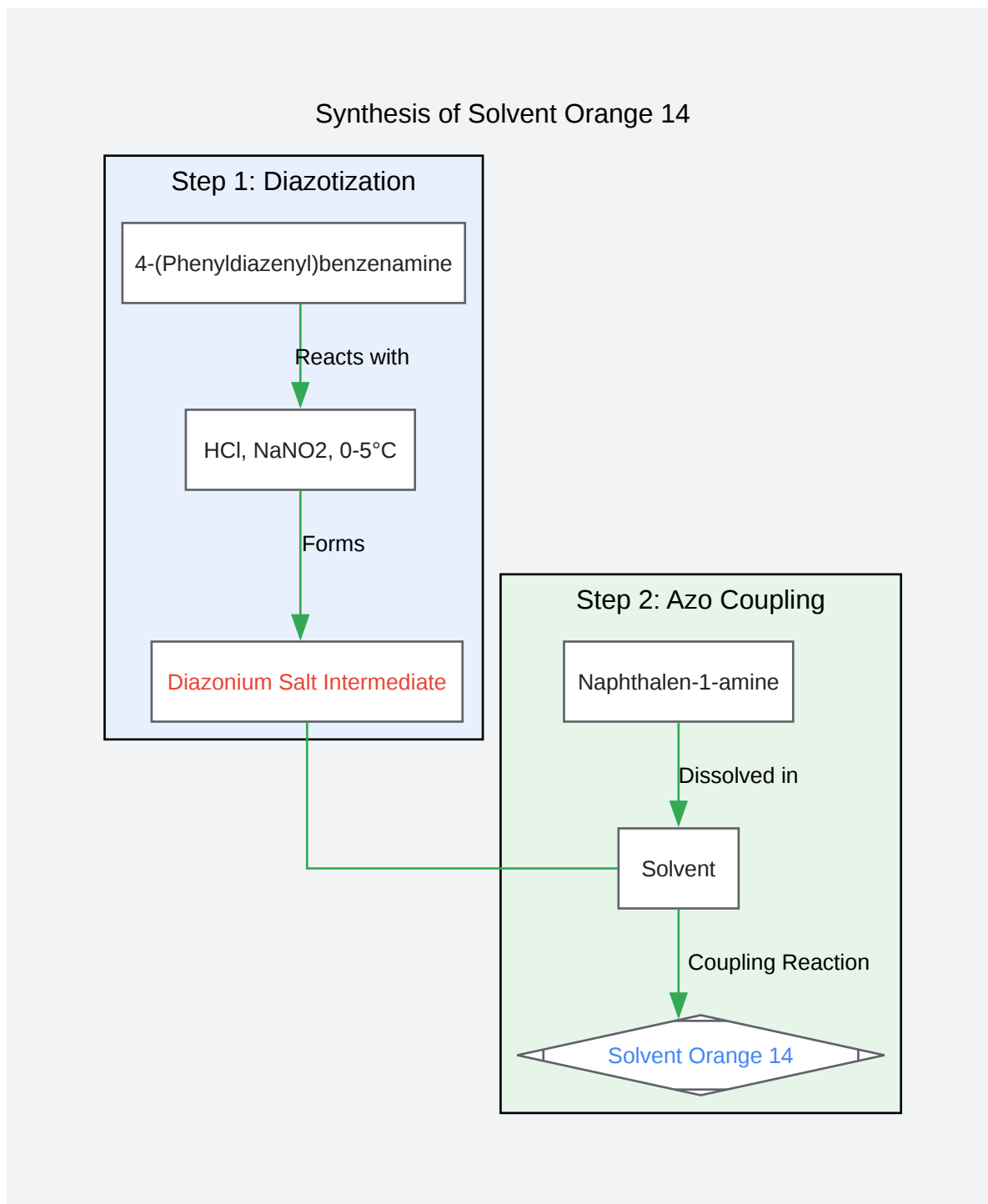
- Objective: To identify the functional groups present in the molecule.
- Procedure:
  - Prepare a sample of the dry dye, typically as a KBr pellet or a thin film.
  - Record the IR spectrum over a range of approximately 4000-400  $\text{cm}^{-1}$ .
  - Identify characteristic absorption bands for functional groups such as N-H (amine), C-H (aromatic), N=N (azo), and C=C (aromatic).

### 3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To elucidate the detailed molecular structure.
- Procedure:
  - Dissolve a small amount of the dye in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).
  - Record the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.
  - Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the specific protons and carbons in the molecule.

## Visualizations

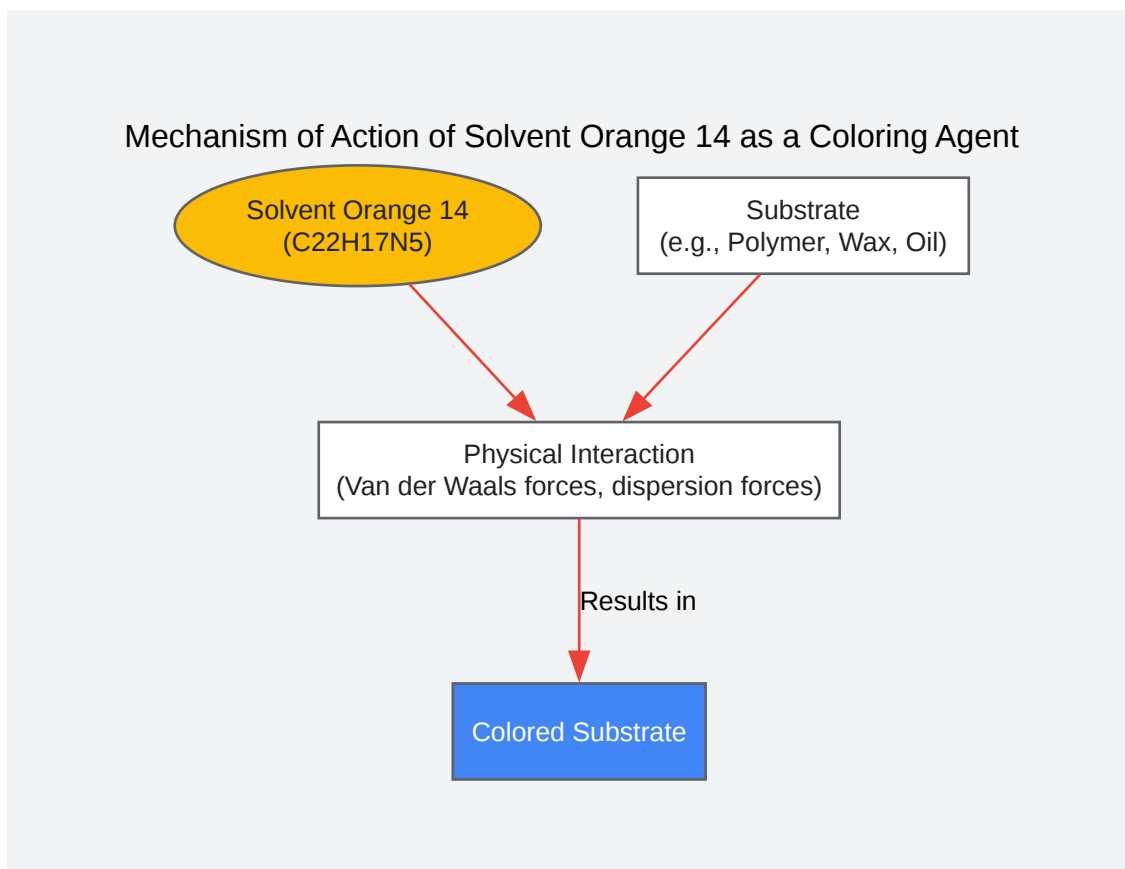
### Synthesis Workflow of Solvent Orange 14



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Caption: A flowchart illustrating the two-step synthesis of **Solvent Orange 14**.

## Mechanism of Action: Coloring Agent



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Caption: A diagram showing the physical interaction of **Solvent Orange 14** with a substrate to impart color.

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## References

- 1. researchgate.net [researchgate.net]
- 2. [PDF] Non-destructive FTIR analysis of mono azo dyes | Semantic Scholar [semanticscholar.org]
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